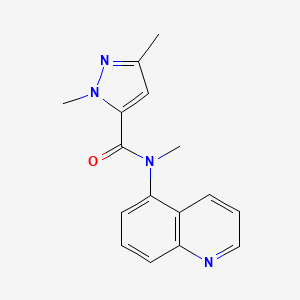
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as FMDC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and drug discovery.
作用機序
The mechanism of action of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to interact with the GABA-A receptor, which is a key target for the development of new drugs for the treatment of anxiety and other psychiatric disorders.
Biochemical and Physiological Effects:
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. In particular, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to increase the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This increased activity has been linked to improvements in cognitive function and mood.
実験室実験の利点と制限
One of the main advantages of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide for lab experiments is its ability to modulate the activity of certain receptors in the brain. This makes it a valuable tool for studying the effects of neurotransmitters and other signaling molecules on various biological processes. However, one limitation of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is its relatively low potency compared to other compounds used in neuroscience research.
将来の方向性
There are several potential future directions for research on 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent analogs of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide that could be used in drug discovery research. Another potential direction is the use of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide in combination with other compounds to study the interactions between different signaling pathways in the brain. Additionally, 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide could be used in animal models to study the effects of various drugs on neurotransmitter activity and behavior.
合成法
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of 4-fluoro-2-methylbenzoic acid with N,N-dimethylpiperazine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques, such as column chromatography, to obtain the final compound.
科学的研究の応用
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has been used in scientific research as a tool to study various biological processes. One of the most significant applications of 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide is in neuroscience research, where it has been shown to have an effect on the activity of certain neurotransmitters in the brain. 4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide has also been used in drug discovery research to identify potential new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-11-10-12(16)4-5-13(11)14(20)18-6-8-19(9-7-18)15(21)17(2)3/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTLTXNWKDXMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)N2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluoro-2-methylbenzoyl)-N,N-dimethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)


![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)



![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)